molecular formula C18H13N7O2S2 B5442876 4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole

4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole

Cat. No.: B5442876
M. Wt: 423.5 g/mol
InChI Key: UDWUCKCJBWVNJW-UHFFFAOYSA-N
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Description

4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a nitro group, a triazinoindole moiety, and a benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Moiety: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Nitro Group: Nitration of the intermediate compound is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Benzothiadiazole Ring: The benzothiadiazole ring is introduced through a condensation reaction involving o-phenylenediamine and sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in drug development and materials science.

Scientific Research Applications

4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Its potential as a pharmacophore has been explored in the development of novel therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and DNA repair, which are critical in cancer biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-nitro-5-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O2S2/c1-2-9-24-12-6-4-3-5-10(12)14-17(24)19-18(21-20-14)28-13-8-7-11-15(23-29-22-11)16(13)25(26)27/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUCKCJBWVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C5=NSN=C5C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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